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molecular formula C6H5BrN2O3 B130787 5-Bromo-2-methoxy-3-nitropyridine CAS No. 152684-30-5

5-Bromo-2-methoxy-3-nitropyridine

Cat. No. B130787
M. Wt: 233.02 g/mol
InChI Key: YRVHFGOAEVWBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476294B2

Procedure details

The title compound was synthesized in a similar manner as described for Intermediate A using 5-bromo-2-methoxy-3-nitro-pyridine (Stage 67.1.3) to give the title compound as a violet solid. (HPLC: tR 2.63 min (Method A); M+H=242, 244 MS-ES).
Name
Intermediate A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C=C[C:9]2[N:8]=[CH:7][C:6]3[N:12]([CH3:23])[C:13](=[O:22])[N:14]([C:15]4C(C)=NN(C)C=4)[C:5]=3[C:4]=2C=1.[Br:24]C1C=C([N+]([O-])=O)C(OC)=NC=1>>[Br:24][C:4]1[CH:5]=[C:6]2[N:12]([CH3:23])[C:13](=[O:22])[N:14]([CH3:15])[C:7]2=[N:8][CH:9]=1

Inputs

Step One
Name
Intermediate A
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2C3=C(C=NC2C=C1)N(C(N3C=3C(=NN(C3)C)C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)OC)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized in a similar manner

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N(C(N2C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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